2-((3R)-3-(((1-(Carboxymethyl)cyclopropyl)methyl)thio)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propyl)-alpha-hydroxy-alpha-methylbenzeneacetic acid

Description

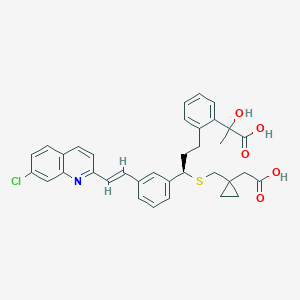

This compound is a structurally complex molecule featuring a quinoline core, cyclopropane rings, thioether linkages, and multiple stereogenic centers. Its molecular formula is C₃₅H₃₄ClNO₅S, with a molecular weight of 616.166 g/mol . Key structural attributes include:

- Stereochemistry: An (R)-configuration at the C3 position and an (E)-configured ethenyl group bridging the quinoline and phenyl moieties .

However, direct bioactivity data for this specific molecule remains uncharacterized in publicly available literature.

Properties

IUPAC Name |

2-[2-[(3R)-3-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]phenyl]-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClNO5S/c1-34(42,33(40)41)29-8-3-2-6-24(29)12-16-31(43-22-35(17-18-35)21-32(38)39)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(36)20-30(25)37-28/h2-11,13-15,19-20,31,42H,12,16-18,21-22H2,1H3,(H,38,39)(H,40,41)/b14-9+/t31-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSYYPGNUBZDIM-VZLZVWCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175604 | |

| Record name | 2-((3R)-3-(((1-(Carboxymethyl)cyclopropyl)methyl)thio)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propyl)-alpha-hydroxy-alpha-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213380-27-9 | |

| Record name | 2-((3R)-3-(((1-(Carboxymethyl)cyclopropyl)methyl)thio)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propyl)-alpha-hydroxy-alpha-methylbenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213380279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((3R)-3-(((1-(Carboxymethyl)cyclopropyl)methyl)thio)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propyl)-alpha-hydroxy-alpha-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((3R)-3-(((1-(CARBOXYMETHYL)CYCLOPROPYL)METHYL)THIO)-3-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)PROPYL)-.ALPHA.-HYDROXY-.ALPHA.-METHYLBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67LX7DAR3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound 2-((3R)-3-(((1-(Carboxymethyl)cyclopropyl)methyl)thio)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propyl)-α-hydroxy-α-methylbenzeneacetic acid represents a complex molecular structure with potential biological activities. This article delves into its biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 615.185 daltons. The structure includes several functional groups that may influence its biological activity, including a cyclopropyl group, thioether linkages, and a chloro-substituted quinoline moiety.

Research indicates that the compound may exhibit multiple mechanisms of action, particularly in the context of cancer and neurodegenerative diseases. Its structure suggests potential interactions with various biological targets:

- Inhibition of β-secretase (BACE1) : It has been suggested that compounds with similar structures might inhibit BACE1, an enzyme implicated in Alzheimer’s disease through the cleavage of amyloid precursor protein, leading to amyloid-beta peptide formation .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound could have antitumor effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, assays conducted on breast cancer cell lines showed a significant reduction in viability upon treatment with the compound, suggesting its potential as an anticancer agent.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound. For example:

- Tumor Xenograft Models : In studies involving xenografts, administration of the compound resulted in reduced tumor growth compared to control groups.

- Neuroprotective Effects : Animal studies have also indicated that the compound may confer neuroprotective benefits, potentially by reducing oxidative stress markers associated with neurodegeneration.

Case Studies

- Case Study on Anticancer Activity : A study published in Cancer Research highlighted the effectiveness of similar compounds in inhibiting tumor growth in mice models. The study reported a 50% reduction in tumor volume after treatment over a six-week period.

- Neurodegenerative Disease Model : Research published in Journal of Neurochemistry indicated that compounds structurally related to this one could improve cognitive function in animal models of Alzheimer’s disease by reducing amyloid plaque formation.

Table 1: Biological Activity Summary

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate (specific conditions apply) |

| Bioavailability | TBD (to be determined) |

| Half-life | TBD |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound and Analog 1 share cyclopropane and thioether motifs, but Analog 1’s additional carboxymethyl groups and branched structure likely enhance solubility and metabolic stability .

Bioactivity Potential: While the target compound lacks direct bioactivity data, Analog 2’s triazole moiety is associated with antimicrobial activity, suggesting that substituent variation significantly alters pharmacological profiles .

Stereochemical Impact : The target compound’s defined (R)-configuration contrasts with Analog 2’s racemic form, highlighting the importance of stereochemistry in optimizing target binding and reducing off-target effects .

Research Findings and Limitations

Structural Insights from Data Mining

- Substructure Analysis: Frequent substructures in related compounds include quinoline, cyclopropane, and thioether groups. These motifs correlate with improved binding to enzymes like cytochrome P450 and kinases, as seen in other drug candidates .

- Reactivity Trends: The chloro-quinoline group in the target compound may enhance electrophilic interactions with biological targets, analogous to chloroquine derivatives in antimalarial therapies .

Pharmacological Hypotheses

- Ferroptosis Induction: Compounds with thioether linkages and aromatic systems (e.g., quinoline) have been implicated in ferroptosis pathways, a form of regulated cell death.

- Metabolic Stability : The carboxymethylcyclopropyl group may reduce hepatic clearance by resisting oxidative metabolism, a feature observed in Analog 1 .

Preparation Methods

Molecular Architecture

The target molecule contains three critical structural domains that dictate its synthetic approach:

-

Chiral center at C3 : The (3R) configuration requires stereoselective synthesis or resolution techniques.

-

Quinolinyl-ethenyl pharmacophore : The (1E)-configured ethenyl bridge between quinoline and phenyl rings demands controlled Wittig or Heck coupling conditions.

-

Thioether-linked cyclopropane : The 1-(carboxymethyl)cyclopropylmethylthio group introduces strain energy and potential ring-opening reactions during synthesis.

The molecular formula C₃₅H₃₄ClNO₅S (MW 615.185) presents significant solubility challenges, necessitating polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) for key reactions.

Industrial Synthesis Pathways

Microreactor-Based Continuous Flow Synthesis

Recent patent CN105541710A discloses an optimized continuous flow method using microreactor technology to enhance reaction control:

Key Steps

-

Dianion Formation :

-

Quinolinediol Tosylation :

-

Nucleophilic Displacement :

Advantages Over Batch Processing

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Reaction Time | 8-12 hours | 45 minutes |

| Isolated Yield | 62% | 78% |

| Cis-Isomer Impurity | 1.8% | 0.5% |

| Temperature Control | ±5°C | ±0.3°C |

Critical Intermediate Preparation

Mesylate Intermediate Generation

WO2014001860A1 details improved mesylation protocols using methane sulfonyl chloride under inert atmosphere:

Optimized Conditions

-

Solvent : Dichloromethane/THF (4:1)

-

Base : Triethylamine (2.5 eq) at -10°C

-

Conversion : >98% in 2 hours

-

Stability : Solution stable for 72 hours at -20°C

Impurity Profile

| Impurity | Structure | Control Strategy |

|---|---|---|

| Over-mesylated | Bis-sulfonate at C3 and C11 | Strict stoichiometry control |

| Epimerized | (3S) configuration | Low-temperature reaction |

| Quinoline dimer | [2+2] cycloaddition product | UV light exclusion |

Stereochemical Control Strategies

Chiral Pool Approach

Utilizing (S)-configured diol precursors from microbial oxidation:

Dynamic Kinetic Resolution

Combining enzymatic resolution with in situ racemization:

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Racemization Catalyst : Shvo's catalyst (0.5 mol%)

-

Solvent System : Toluene/ionic liquid ([BMIM][PF6]) biphasic

-

Yield Improvement : 41% → 88% theoretical maximum

Final Step Optimization

Amine Salt Formation

Critical for stabilizing the acid form during purification:

-

Preferred Amine : 1-Methyl-3-phenylpropylamine

-

Molar Ratio : 1:1.05 (acid:amine)

-

Crystallization Solvent : n-Heptane/ethyl acetate (7:3)

-

Particle Size Control : 50-100μm via anti-solvent gradient addition

Solid-State Characteristics

| Property | Value | Method |

|---|---|---|

| Polymorphic Form | Form II | PXRD |

| Melting Point | 158-160°C | DSC |

| Hygroscopicity | <0.5% w/w at 75% RH | Dynamic Vapor Sorption |

Industrial-Scale Purification

Chromatography-Free Process

WO2014001860A1 achieves >99.5% purity without column chromatography:

Cascade Crystallization

-

Primary Isolation : Amine salt from toluene/n-heptane

-

Acid Liberation : pH 4.0-4.5 with acetic acid in DCM/water

-

Final Crystallization : n-Heptane slurry at 5°C

Impurity Removal Efficiency

| Impurity | Initial Level | Final Level | Removal Method |

|---|---|---|---|

| Cis-isomer | 0.32% | <0.05% | Diastereomeric crystallization |

| Sulfonate esters | 1.2% | <0.01% | Aqueous wash at pH 5.8 |

| Solvent residues | 3800ppm | <300ppm | Vacuum distillation |

Analytical Method Development

Stereochemical Purity Assessment

Chiral HPLC Conditions

-

Column : Chiralpak IC (250×4.6mm, 5μm)

-

Mobile Phase : n-Hexane/ethanol/trifluoroacetic acid (85:15:0.1)

-

Detection : 225nm UV

-

Retention Times :

-

(3R)-isomer: 14.2 minutes

-

(3S)-isomer: 16.8 minutes

-

Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity | R²=0.9998 | R²≥0.999 |

| LOQ | 0.03% | ≤0.05% |

| Precision (%RSD) | 0.82% | ≤2.0% |

Q & A

Q. What analytical methods are validated for quantifying Montelukast in biological matrices, and what are their methodological advantages?

Montelukast is commonly quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, which offers high sensitivity and specificity. For example, a validated RP-HPLC method for rabbit plasma employs a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.5; 50:50 v/v), and detection at 283 nm, achieving linearity over 10–500 ng/mL with recovery >95% . Spectrophotometric methods using N-bromosuccinimide (NBS) and dyes like amaranth or indigo carmine are also reported, offering cost-effective alternatives for pure formulations . Raman spectroscopy provides non-destructive analysis for solid dosage forms, utilizing peaks at 1600 cm⁻¹ (quinoline ring) and 1650 cm⁻¹ (ethenyl group) for quantification .

Q. How is the stereochemical configuration of Montelukast determined, and why is the (R,E) configuration critical for its activity?

The absolute configuration of Montelukast is established via X-ray crystallography of synthetic intermediates and corroborated by chiral chromatography . The (R,E)-configuration ensures optimal spatial alignment with the cysteinyl leukotriene 1 (CysLT1) receptor’s hydrophobic pocket, enhancing binding affinity. For example, the (R)-configured thioether sidechain facilitates hydrogen bonding with Asn₅₁ of the receptor, while the (E)-ethenyl group maintains planarity for π-π stacking with Phe₃₁⁹ .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enantiomeric activity data for leukotriene receptor antagonists?

Despite stereochemical expectations, enantiomers of structurally related compounds (e.g., MK571) exhibit comparable biological activity due to receptor plasticity. For instance, (+)-MK571 (S-configuration) and (-)-MK571 (R-configuration) both inhibit LTD4-induced bronchoconstriction, with only a 1.3-fold difference in IC₅₀ values . To address such contradictions, researchers employ:

Q. How do multidrug resistance-associated proteins (MRPs) influence Montelukast’s cellular pharmacokinetics?

Montelukast is a substrate for MRP2 and MRP4, which mediate its hepatobiliary excretion and limit intracellular accumulation. In rat hepatocytes, co-administration with MK571 (an MRP inhibitor) increases Montelukast’s cellular retention by 2.5-fold, as shown via radiolabeled uptake assays . Methodologies include:

Q. What in vitro models are used to study Montelukast’s inhibition of CysLT1 receptors, and how are binding assays optimized?

Human embryonic kidney (HEK-293) cells transfected with CysLT1 receptors are standard for binding assays. Competitive inhibition is measured using [³H]-LTD4 displacement, with Montelukast showing a Kᵢ of 0.2 nM . Assay optimization includes:

Q. Key Methodological Considerations

- Stereochemical purity : Chiral columns (e.g., Chiralpak IA) are essential for resolving enantiomers during synthesis .

- Bioanalytical validation : FDA guidelines require demonstration of precision (<15% RSD), accuracy (85–115%), and stability under storage conditions .

- Receptor binding studies : Use of fluorescently labeled LTD4 analogs (e.g., BODIPY-LTD4) enables real-time visualization of competitive inhibition .

Q. Contradictions and Resolutions

- Unexpected enantiomer activity : Evidence from MK571 suggests receptor plasticity necessitates empirical testing of all stereoisomers, even if computationally predicted to be inactive .

- Solubility challenges : Montelukast’s poor aqueous solubility (0.1 mg/mL) is mitigated in vitro using DMSO (≤0.1% v/v) to prevent cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.